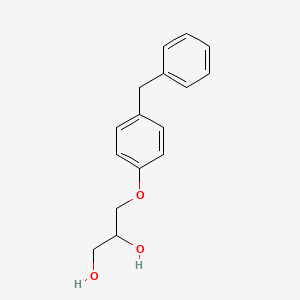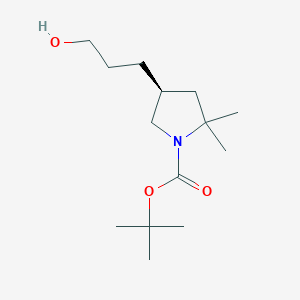
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxypropyl side chain, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Introduction of the Hydroxypropyl Side Chain: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Addition of the Tert-butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the original hydroxypropyl group.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may participate in hydrogen bonding with target proteins, while the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity. The pyrrolidine ring may interact with enzyme active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-pyrrolidine-1-carboxylate
- Tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate is unique due to its specific hydroxypropyl side chain, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H27NO3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-11(7-6-8-16)9-14(15,4)5/h11,16H,6-10H2,1-5H3/t11-/m0/s1 |
InChI Key |
VTLNXGOQNWRXNK-NSHDSACASA-N |
Isomeric SMILES |
CC1(C[C@@H](CN1C(=O)OC(C)(C)C)CCCO)C |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




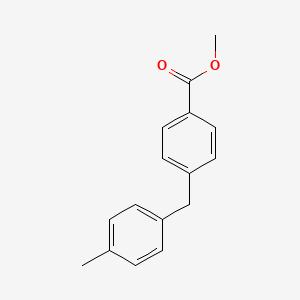
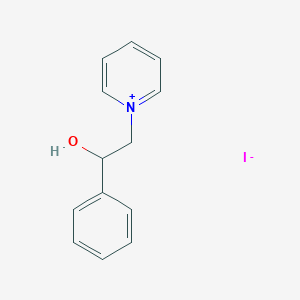
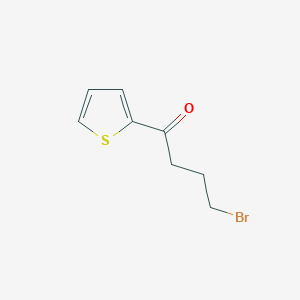
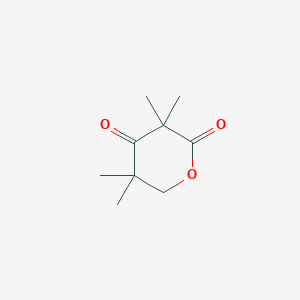

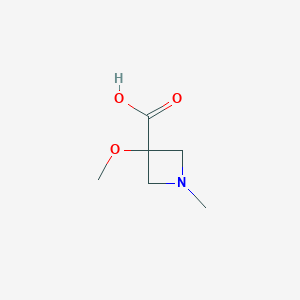
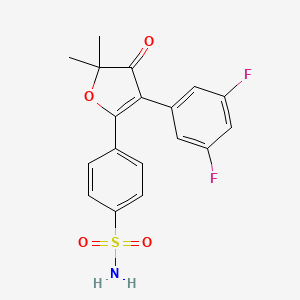

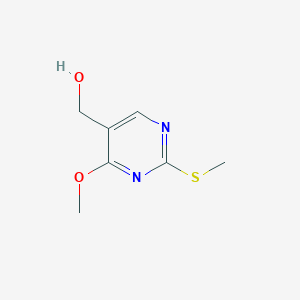
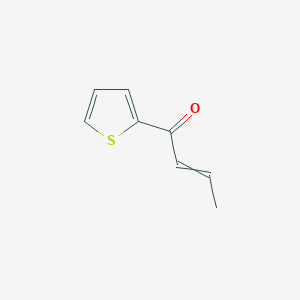
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
